5-bromo-2-(pentanoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(pentanoylamino)benzoic acid is an organic compound with the molecular formula C12H14BrNO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom of the carboxyl group is replaced by a pentanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(pentanoylamino)benzoic acid typically involves the bromination of 2-(pentanoylamino)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst and an organic solvent. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pentanoylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-Bromo-2-(pentanoylamino)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the pentanoylamino group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of the pentanoylamino group.
2-(Pentanoylamino)benzoic acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.
5-Bromo-2-(acetylamino)benzoic acid: Has an acetyl group instead of the pentanoylamino group, affecting its chemical and biological properties.
Uniqueness
5-Bromo-2-(pentanoylamino)benzoic acid is unique due to the presence of both the bromine atom and the pentanoylamino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-(pentanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDXQIDQHRQBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.